Ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate is a thiophene derivative featuring:
- A 2-amino group on the thiophene ring.
- A 1-phenylethyl substituent at position 5, introducing steric bulk and lipophilicity.
- An ethyl ester at position 3, enhancing solubility and serving as a synthetic handle for further modifications.
This compound belongs to the broader class of 2-aminothiophene-3-carboxylates, which are pivotal intermediates in medicinal chemistry for designing enzyme inhibitors, receptor modulators, and antimicrobial agents.
Properties
IUPAC Name |
ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-18-15(17)12-9-13(19-14(12)16)10(2)11-7-5-4-6-8-11/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXRCLQTPWTGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390806 | |
| Record name | ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-37-4 | |
| Record name | Ethyl 2-amino-5-(1-phenylethyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: One common method involves a multicomponent reaction where ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized through a cyclization reaction with ethyl isothiocyanate.
Alkylation Reactions: The amino-ester can be alkylated using various alkylating agents such as benzyl bromide, phenacyl bromide, and ethyl chloroacetate in the presence of a base like potassium carbonate in dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications leading to new compounds with potential applications in pharmaceuticals and materials science.
Biology and Medicine
Anticancer Activity:
Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, studies have demonstrated its ability to induce apoptosis in breast cancer cells, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties:
Some derivatives have shown significant antimicrobial activity against various bacterial strains, suggesting potential uses in developing new antibiotics or antiseptics.
Mechanism of Action:
The mechanism underlying its biological activity often involves interaction with cellular pathways that regulate apoptosis and microbial resistance, although specific pathways require further elucidation through targeted studies.
Industrial Applications
This compound finds applications in several industrial sectors:
- Pharmaceuticals: As a precursor for synthesizing novel therapeutic agents.
- Agriculture: Potential use in developing agrochemicals due to its biological activity against pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Mechanism Insights | Involvement in apoptosis regulation |
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of this compound on breast cancer cell lines. The findings revealed that certain modifications enhanced its apoptotic effects, indicating a pathway for drug development focused on targeted therapies for cancer treatment.
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations at Position 5
The position 5 substituent critically influences steric, electronic, and biological properties. Key analogs include:
Key Observations:
- Receptor Affinity: Compound 56’s 4-chlorophenyl and trifluoromethyl groups contribute to its high potency (EC50 = 6.6 µM) in adenosine receptor studies .
- Synthetic Utility : Pyridyl-substituted analogs (e.g., compound 6) are precursors for amidation, enabling diversification into bioactive molecules .
Ester Group Variations
The ester group at position 3 modulates solubility and metabolic stability:
Impact of Ester Choice:
- Ethyl esters are commonly used for intermediate stability in synthesis.
- Methyl esters may offer faster hydrolysis rates in prodrug designs.
Additional Substituents at Other Positions
Substituents at position 4 or position 2 alter electronic profiles and bioactivity:
Structural Insights:
- Amino group relocation (position 3 vs. 2) alters hydrogen-bonding capacity, affecting target selectivity .
Data Tables
Table 1: Substituent Impact on Receptor Binding
| Compound | Substituent at Position 5 | EC50 (µM) | Biological Target |
|---|---|---|---|
| Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate (56) | 4-Chlorophenyl, 4-CF3Ph | 6.6 | Adenosine receptors |
Table 2: Antibacterial Activity of Selected Analogs
| Compound | Substituents | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|---|
| Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (2b) | Methylthio, cyano | 12.5–25 | S. aureus, E. coli |
Biological Activity
Ethyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on current research.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and biological properties. The compound's synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The compound has been evaluated against various cancer cell lines, showing promising results:
- IC50 Values : In vitro studies reported IC50 values ranging from 23.2 μM to 49.9 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. Other derivatives showed varying levels of activity, with some compounds exhibiting IC50 values as low as 0.10 μM against specific cancer types .
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound led to significant increases in early and late apoptotic cell populations, suggesting effective apoptotic signaling pathways were activated .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interfere with key cellular processes:
- Apoptosis Induction : The compound was shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Flow cytometry results indicated that this compound caused G2/M phase arrest in treated cells, disrupting normal cell division .
- Cytotoxicity : It exhibited cytotoxic effects through the generation of reactive oxygen species (ROS), which are known to damage cellular components and induce apoptosis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study 1: MCF-7 Cell Line
In a study focusing on the MCF-7 breast cancer cell line:
- Treatment Duration : Cells were treated for 48 hours.
- Results : A significant reduction in cell viability (26.86%) was observed. Early apoptotic cells accounted for 8.73%, while late apoptotic cells comprised 18.13% of the total population .
Study 2: Comparative Analysis
A comparative analysis involving other thiophene derivatives revealed that this compound outperformed several structurally similar compounds in terms of cytotoxicity against liver cancer cell lines (HepG2) with an IC50 value of 14.9 μM .
Summary of Biological Activity
| Activity | IC50 Value (μM) | Cell Line/Model |
|---|---|---|
| Antitumor Activity | 23.2 - 49.9 | MCF-7 Breast Cancer |
| Cytotoxicity | 14.9 | HepG2 Liver Cancer |
| Apoptosis Induction | - | MCF-7 |
| Cell Cycle Arrest | G2/M Phase Arrest | MCF-7 |
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 2-amino-5-substituted thiophene-3-carboxylate derivatives?
The Gewald reaction is a common method, involving cyclization of ketones with cyanoacetates and elemental sulfur. For example, Ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate was synthesized via a Dean-Stark apparatus to remove water during cyclization of 4-chloroacetophenone, ethyl cyanoacetate, and ammonium acetate in benzene . Alternative routes include cyanoacetylation of precursor amines followed by Knoevenagel condensation with aldehydes . Optimization of reaction conditions (e.g., solvent choice, catalysts like piperidine/acetic acid) can improve yields (72–94%) .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography using software like SHELXL (for refinement) and ORTEP (for visualization) is critical. For example, SHELX programs are widely used for small-molecule structure determination, handling anisotropic displacement parameters and twinned data . Spectroscopic methods (IR, NMR, mass spectrometry) validate functional groups and substitution patterns. IR peaks at ~1649 cm⁻¹ confirm ester carbonyl groups, while ¹H NMR signals for aromatic protons and ethyl ester moieties are diagnostic .
Q. What safety precautions are required when handling this compound?
Safety Data Sheets (SDS) indicate hazards such as skin/eye irritation and respiratory toxicity. Researchers must use personal protective equipment (PPE), including gloves, goggles, and respirators, and work in a fume hood. Spills should be neutralized with inert absorbents, and waste disposed via approved protocols .
Advanced Research Questions
Q. How do substituents at the C-5 position influence biological activity in thiophene derivatives?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance ligand-receptor interactions. For example, Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate demonstrated potent activity (EC₅₀ = 6.6 µM) in adenosine receptor binding assays due to increased electrophilicity and steric complementarity . Computational docking (e.g., using AutoDock) can predict binding modes, while in vitro assays (e.g., dissociation rate analysis) validate efficacy .
Q. What challenges arise in refining crystallographic data for thiophene derivatives, and how are they resolved?
Challenges include handling high-resolution data, twinning, and anisotropic displacement. The SHELX suite (e.g., SHELXL for refinement, SHELXD for phase solution) is robust for small-molecule systems. For macromolecular complexes, SHELXPRO interfaces with pipelines like PHENIX. Twinned data require specialized algorithms (e.g., HKLF 5 format in SHELXL) .
Q. How can synthetic routes be optimized to improve yield and scalability?
Comparative studies of solvent systems (e.g., benzene vs. toluene) and catalysts (e.g., ammonium acetate vs. piperidine) reveal that toluene with piperidine/acetic acid accelerates Knoevenagel condensations (5–6 hours vs. traditional 12+ hours) . Flow chemistry or microwave-assisted synthesis may further enhance scalability.
Q. What methodologies are used to assess the compound’s pharmacokinetic and toxicity profiles?
- In vitro assays : Metabolic stability (e.g., liver microsome incubation), CYP450 inhibition.
- In vivo models : Rodent studies for acute toxicity (LD₅₀) and organ-specific effects.
- Computational tools : ADMET predictors (e.g., SwissADME) for bioavailability and blood-brain barrier penetration .
Q. How does the compound’s electronic structure influence its reactivity in further derivatization?
The electron-rich thiophene ring and amino group enable electrophilic substitutions (e.g., acylation, alkylation). For example, acylation with chloroformates introduces carbamate groups, while isocyanate reactions yield urea derivatives . Density functional theory (DFT) calculations (e.g., Gaussian 16) predict reactive sites by mapping electrostatic potential surfaces.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
